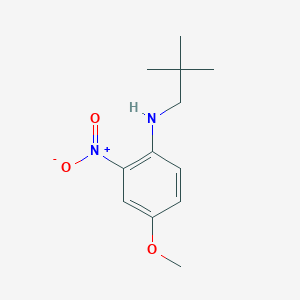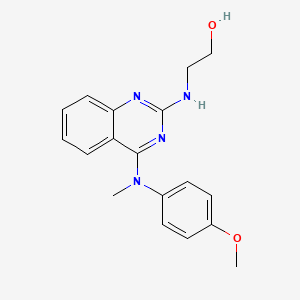
ethyl 2-(2,3-dihydrofuran-4-yl)-2-oxoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2,3-dihydrofuran-4-yl)-2-oxoacetate is an organic compound that belongs to the class of esters. It is characterized by the presence of a dihydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2,3-dihydrofuran-4-yl)-2-oxoacetate typically involves the reaction of ethyl acetoacetate with a suitable dihydrofuran derivative. One common method is the condensation reaction between ethyl acetoacetate and 2,3-dihydrofuran in the presence of a base such as sodium ethoxide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as distillation or crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,3-dihydrofuran-4-yl)-2-oxoacetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Ethyl 2-(2,3-dihydrofuran-4-yl)-2-oxoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving esters.
Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as a starting material for the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of ethyl 2-(2,3-dihydrofuran-4-yl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to form carboxylic acids and alcohols, which can then participate in further biochemical reactions. The dihydrofuran ring may also interact with enzymes or other biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Ethyl 2-(2,3-dihydrofuran-4-yl)-2-oxoacetate can be compared with other similar compounds, such as:
Ethyl acetoacetate: A simpler ester with a similar structure but lacking the dihydrofuran ring.
2,3-Dihydrofuran: A compound that shares the dihydrofuran ring but lacks the ester functionality.
Ethyl 2-oxoacetate: Another ester with a similar functional group but without the dihydrofuran ring.
Properties
Molecular Formula |
C8H10O4 |
|---|---|
Molecular Weight |
170.16 g/mol |
IUPAC Name |
ethyl 2-(2,3-dihydrofuran-4-yl)-2-oxoacetate |
InChI |
InChI=1S/C8H10O4/c1-2-12-8(10)7(9)6-3-4-11-5-6/h5H,2-4H2,1H3 |
InChI Key |
LNIOLRGPCMYXIC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C1=COCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-ethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazo[4,5-b]pyridine](/img/structure/B8642866.png)


![Pyridine, 3-[[(4-chlorobutyl)sulfinyl]methyl]-](/img/structure/B8642878.png)







![1-(3-methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)butane-1,3-dione](/img/structure/B8642962.png)
